Lithium dodecyl sulfate, >=98.5% (GC)

Catalog No.
S607827
CAS No.
2044-56-6
M.F
C12H26LiO4S
M. Wt
273.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lithium dodecyl sulfate, >=98.5% (GC)

CAS Number

2044-56-6

Product Name

Lithium dodecyl sulfate, >=98.5% (GC)

IUPAC Name

lithium dodecyl sulfate

Molecular Formula

C12H26LiO4S

Molecular Weight

273.4 g/mol

InChI

InChI=1S/C12H26O4S.Li/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;/h2-12H2,1H3,(H,13,14,15);

InChI Key

GQHVYRGZGHNLKO-UHFFFAOYSA-N

SMILES

Array

Synonyms

ammonium dodecyl sulfate, ammonium lauryl sulfate, dodecyl sulfate, dodecyl sulfate, ammonium salt, dodecyl sulfate, barium salt, dodecyl sulfate, cadmium salt, dodecyl sulfate, calcium salt, dodecyl sulfate, cesium salt, dodecyl sulfate, cobalt (+2) salt, dodecyl sulfate, copper (+2) salt, dodecyl sulfate, lead (+2) salt, dodecyl sulfate, lithium salt, dodecyl sulfate, magnesium salt, dodecyl sulfate, magnesium, sodium salt (4:1:2), dodecyl sulfate, manganese (+2) salt, dodecyl sulfate, manganese salt, dodecyl sulfate, nickel (+2) salt, dodecyl sulfate, potassium salt, dodecyl sulfate, rubidium salt, dodecyl sulfate, silver (+1) salt, dodecyl sulfate, strontium salt, dodecyl sulfate, thallium (+1) salt, dodecyl sulfate, zinc salt (2:1), lauryl sulfate, laurylsulfate, lithium dodecyl sulfate, lithium lauryl sulfate, magnesium dodecyl sulfate, magnesium lauryl sulfate, potassium dodecyl sulfate

Canonical SMILES

[Li].CCCCCCCCCCCCOS(=O)(=O)O

The exact mass of the compound Sulfuric acid, monododecyl ester, lithium salt is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Lithium dodecyl sulfate (LDS), CAS 2044-56-6, is a premium-grade anionic surfactant and denaturing detergent utilized extensively in molecular biology, protein biochemistry, and specialized materials science. Procured primarily as a high-performance, cold-soluble analog to sodium dodecyl sulfate (SDS), this specific ≥98.5% (GC) grade ensures the near-total elimination of unreacted fatty alcohols (e.g., dodecanol) and off-target alkyl chain lengths . By substituting the sodium counterion with lithium, the compound achieves a dramatically altered hydration profile, making it a critical raw material for workflows that require strong micellar solubilization under strict low-temperature conditions where standard detergents would crystallize and fail[1].

Defaulting to the ubiquitous sodium dodecyl sulfate (SDS) introduces a fatal process flaw in low-temperature workflows due to its Krafft point of approximately 15–16 °C, below which it precipitates out of solution as a hydrated solid [1]. In 4 °C cold-room environments—mandatory for preventing the degradation of thermally labile proteins and RNA—SDS crystallizes, ruining sample buffers, blocking chromatography columns, and causing catastrophic loss of target analytes [2]. Furthermore, substituting with lower-purity LDS (<95%) introduces trace dodecanol and tetradecyl sulfate, which act as unquantified co-surfactants that unpredictably shift the critical micelle concentration (CMC) and alter micelle size, leading to irreproducible protein binding and baseline noise in sensitive downstream assays .

Thermal Solubility and Krafft Point Differentiation

The primary procurement driver for LDS is its fundamentally different thermal solubility profile compared to the industry standard, SDS. Because the strongly hydrated lithium ion resists contact ion-pairing with the sulfate group, LDS exhibits a Krafft temperature below 0 °C, whereas SDS has a Krafft point of 15–16 °C[1]. This allows LDS to remain fully soluble and maintain active micelle formation in 4 °C aqueous buffers, whereas SDS undergoes rapid precipitation and phase separation at these temperatures [2].

Evidence DimensionKrafft Temperature (Precipitation Threshold)
Target Compound Data< 0 °C
Comparator Or BaselineSodium dodecyl sulfate (SDS) at 15–16 °C
Quantified Difference>15 °C reduction in precipitation threshold
ConditionsAqueous buffer solutions at standard atmospheric pressure

Enables the formulation of highly concentrated lysis and sample buffers that remain stable in 4 °C cold-room workflows without requiring constant reheating.

Low-Temperature Emulsion and Complex Stabilization

In the formulation of polymer/surfactant emulsions (such as chitosan-stabilized droplets), the choice of counterion dictates operational temperature limits. Research demonstrates that while sodium dodecyl sulfate (NaDS/SDS) crystallizes and fails to act as a surfactant below 16 °C, lithium dodecyl sulfate successfully forms stable electrostatic complexes with polymers in cold conditions [1]. At 1 mM concentrations, LiDS maintains high negative zeta potentials (e.g., -75.30 mV) and prevents droplet coalescence at temperatures where SDS-based emulsions physically degrade [2].

Evidence DimensionEmulsion Stability Temperature Limit
Target Compound DataStable and functional at < 15 °C
Comparator Or BaselineSodium dodecyl sulfate (SDS), which crystallizes and fails at < 15 °C
Quantified DifferenceComplete retention of emulsification capacity vs. total structural failure
Conditions1 mM surfactant with 1 g/L chitosan in aqueous emulsion

Essential for industrial formulators and materials scientists designing emulsions, nanoparticles, or nanocapsules that must be processed or stored in chilled environments.

Purity-Linked Micellar Reproducibility

The ≥98.5% (GC) purity specification of this specific LDS grade is critical for preventing micellar distortion. Crude alkyl sulfates often contain 1–5% unreacted dodecanol or homologous impurities (e.g., C14 sulfates), which partition into the micelle core and unpredictably lower the critical micelle concentration (CMC) while increasing micelle aggregation numbers . By utilizing ≥98.5% pure LDS, researchers ensure a consistent CMC of approximately 7–10 mM at 20–25 °C, eliminating the batch-to-batch variability in protein solubilization efficiency that plagues lower-grade detergents .

Evidence DimensionCritical Micelle Concentration (CMC) Consistency
Target Compound DataConsistent CMC (~7-10 mM) with minimal co-surfactant interference
Comparator Or BaselineCrude grade LDS/SDS (<95% purity) containing trace dodecanol
Quantified DifferenceElimination of dodecanol-induced CMC depression
ConditionsAqueous solubilization assays at 20-25 °C

Guarantees reproducible protein-to-detergent binding ratios, which is strictly required for quantitative electrophoresis, mass spectrometry prep, and structural biology.

Cold-Room Protein Extraction and LDS-PAGE

Because LDS remains highly soluble below 0 °C, it is the absolute detergent of choice for extracting, solubilizing, and running electrophoresis on thermally labile proteins [1]. By replacing SDS with LDS in sample buffers, researchers can perform entire workflows—from lysis to gel loading—at 4 °C, preventing protease-driven degradation and irreversible heat-induced aggregation without the risk of the detergent precipitating out of the buffer [2].

Stringent Washing in Poly(A) RNA Isolation

In RNA-protein interaction studies and poly(A) RNA pull-down assays, maintaining a cold environment is critical to inhibit RNase activity. The addition of 0.2% LDS to cold wash buffers provides the necessary stringency to remove non-specifically bound background proteins without the risk of detergent crystallization that occurs with SDS, thereby maximizing the yield and purity of the isolated RNA complexes [3].

Low-Temperature Nanoparticle and Emulsion Formulation

For materials science applications involving temperature-sensitive payloads, LDS serves as a reliable anionic stabilizer for polymer-surfactant complexes (such as chitosan/LDS systems). Its ability to maintain high zeta potentials and prevent droplet coalescence at temperatures where conventional sodium salts fail makes it indispensable for cold-processed colloidal formulations [4].

Physical Description

Solid; [Sigma-Aldrich MSDS]

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

273.17118391 Da

Monoisotopic Mass

273.17118391 Da

Heavy Atom Count

18

Related CAS

151-41-7 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 245 companies from 13 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (58.78%): Flammable solid [Danger Flammable solids];
H302+H332 (34.29%): Harmful if swallowed or if inhaled [Warning Acute toxicity, oral;
acute toxicity, inhalation];
H302 (80.41%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (91.84%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (34.69%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (64.08%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (76.33%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

2044-56-6

General Manufacturing Information

Sulfuric acid, monododecyl ester, lithium salt (1:1): ACTIVE

Dates

Last modified: 08-15-2023

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